molecular formula C9H9NO4 B1616322 2-(2-Nitro-phenoxymethyl)-oxirane CAS No. 21407-49-8

2-(2-Nitro-phenoxymethyl)-oxirane

Cat. No. B1616322
CAS RN: 21407-49-8
M. Wt: 195.17 g/mol
InChI Key: SMKKEOQDQNCTGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would involve providing a brief overview of the compound, including its molecular formula, molecular weight, and structure.



Synthesis Analysis

This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This would involve discussing the molecular structure of the compound, including bond lengths and angles, as well as any notable structural features.



Chemical Reactions Analysis

This would involve detailing the chemical reactions that the compound undergoes, including the reactants, products, and reaction conditions.



Physical And Chemical Properties Analysis

This would involve discussing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

  • 4-METHOXY-3-(4-METHYL-2-NITRO-PHENOXYMETHYL)-BENZALDEHYDE

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The results or outcomes obtained from the use of this compound are not provided .
  • 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile

    • Scientific Field : Spectroscopic Analysis
    • Application Summary : This compound is used in spectroscopic analysis such as FT-IR, FT-Raman, UV-Vis, and NMR .
    • Methods of Application : The theoretical computations were achieved by DFT method with B3LYP functional and 6–311 G (d, P) basis set .
    • Results or Outcomes : The geometrical parameters obtained by DFT are compared with the related experimental parameters .
  • 2-((nitro)phenoxymethyl) heterocyclic compounds

    • Scientific Field : Organic Chemistry
    • Application Summary : These compounds are used in the synthesis of various organic compounds .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The results or outcomes obtained from the use of these compounds are not provided .
  • 2-Nitro-4-(trifluoromethyl)benzaldehyde

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used in the synthesis of various organic compounds .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The results or outcomes obtained from the use of this compound are not provided .
  • 5-Nitro-2-(phenylthio)benzaldehyde

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used in the synthesis of various organic compounds .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The results or outcomes obtained from the use of this compound are not provided .
  • 2-NITRO-BENZALDEHYDE-TOSYL-HYDRAZONE

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used in the synthesis of various organic compounds .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The results or outcomes obtained from the use of this compound are not provided .
  • 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile

    • Scientific Field : Spectroscopic Analysis
    • Application Summary : This compound is used in spectroscopic analysis such as FT-IR, FT-Raman, UV-Vis, and NMR .
    • Methods of Application : The theoretical computations were achieved by DFT method with B3LYP functional and 6–311 G (d, P) basis set .
    • Results or Outcomes : The geometrical parameters obtained by DFT are compared with the related experimental parameters .
  • 2-Nitro-4-(trifluoromethyl)benzaldehyde

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used in the synthesis of various organic compounds .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The results or outcomes obtained from the use of this compound are not provided .
  • 5-Nitro-2-(phenylthio)benzaldehyde

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used in the synthesis of various organic compounds .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The results or outcomes obtained from the use of this compound are not provided .

Safety And Hazards

This would involve discussing any known safety hazards associated with the compound, as well as appropriate handling and disposal procedures.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.


Please note that this is a general outline and the specific details would depend on the particular compound being analyzed. For “2-(2-Nitro-phenoxymethyl)-oxirane”, more specific information would require further research or experimentation.


properties

IUPAC Name

2-[(2-nitrophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-10(12)8-3-1-2-4-9(8)14-6-7-5-13-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKKEOQDQNCTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Nitro-phenoxymethyl)-oxirane

CAS RN

21407-49-8
Record name NSC1734
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1734
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

To a stirred solution of 139 parts of 2-nitrophenol and 138 parts of potassium carbonate in 640 parts of 2-propanone are added dropwise 215 parts of 2-(chloromethyl)oxirane. Upon completion, stirring is continued for 2 days at reflux. The formed precipitate is filtered off and the filter-cake is washed with 2-propanone. The filtrate is evaporated. The residue is crystallized from a mixture of 2,2'-oxybispropane and petroleumether (1:1 by volume). The product is filtered off and dried, yielding 38 parts (20%) of 2-(2-nitrophenoxymethyl)oxirane; mp. 56° C.
[Compound]
Name
139
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Nitro-phenoxymethyl)-oxirane
Reactant of Route 2
Reactant of Route 2
2-(2-Nitro-phenoxymethyl)-oxirane
Reactant of Route 3
Reactant of Route 3
2-(2-Nitro-phenoxymethyl)-oxirane
Reactant of Route 4
Reactant of Route 4
2-(2-Nitro-phenoxymethyl)-oxirane
Reactant of Route 5
Reactant of Route 5
2-(2-Nitro-phenoxymethyl)-oxirane
Reactant of Route 6
Reactant of Route 6
2-(2-Nitro-phenoxymethyl)-oxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.